molecular formula C43H43Cl3N8O11S3 B15337474 APDye 546 Picolyl Azide

APDye 546 Picolyl Azide

Cat. No.: B15337474
M. Wt: 1050.4 g/mol
InChI Key: QAOGSMWGFAWALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 546 Picolyl Azide is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site. This compound is used to boost the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction, resulting in faster and more biocompatible labeling. It is water-soluble and pH-insensitive from pH 4 to pH 10, with absorption and emission maxima at 554 and 570 nanometers, respectively .

Preparation Methods

The synthesis of APDye 546 Picolyl Azide involves the incorporation of a copper-chelating motif into the azide probe. This is achieved through a series of chemical reactions that introduce the picolyl group into the azide structure. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

APDye 546 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition reactions. This reaction is facilitated by the copper-chelating motif, which raises the effective concentration of copper (I) at the reaction site. Common reagents used in these reactions include copper sulfate and tris(3-hydroxypropyltriazolylmethyl)amine. The major product formed from these reactions is a stable triazole linker .

Scientific Research Applications

APDye 546 Picolyl Azide is widely used in scientific research for its advanced fluorescent properties. It is commonly used in imaging and flow cytometry for the detection of low abundance alkyne-tagged biomolecules. The compound’s high sensitivity and reduced cell toxicity make it valuable for the detection of low abundance targets or living system imaging. It is also used in the labeling of antibodies, peptides, proteins, tracers, and amplification substrates .

Mechanism of Action

The mechanism of action of APDye 546 Picolyl Azide involves the copper-catalyzed azide-alkyne cycloaddition reaction. The copper-chelating motif in the compound raises the effective concentration of copper (I) at the reaction site, enhancing the efficiency of the reaction. This results in faster and more biocompatible labeling, with reduced cell toxicity and increased sensitivity .

Comparison with Similar Compounds

APDye 546 Picolyl Azide is similar to other fluorescent probes such as Alexa Fluor 546 Picolyl Azide, TAMRA, CF 543, and MB 543. its unique copper-chelating motif sets it apart by significantly improving the efficiency and biocompatibility of the copper-catalyzed azide-alkyne cycloaddition reaction. This makes it a superior choice for applications requiring high sensitivity and reduced cell toxicity .

Properties

Molecular Formula

C43H43Cl3N8O11S3

Molecular Weight

1050.4 g/mol

IUPAC Name

13-[5-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]sulfanyl-2-carboxy-3,4,6-trichlorophenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C43H43Cl3N8O11S3/c1-18-13-42(3,4)52-34-22(18)11-24-28(25-12-23-19(2)14-43(5,6)53-35(23)40(68(62,63)64)37(25)65-36(24)39(34)67(59,60)61)29-30(41(57)58)31(44)33(46)38(32(29)45)66-17-27(56)48-10-9-26(55)51-21-8-7-20(49-15-21)16-50-54-47/h7-8,11-12,15,18-19,52H,9-10,13-14,16-17H2,1-6H3,(H,48,56)(H,51,55)(H,57,58)(H,59,60,61)(H,62,63,64)

InChI Key

QAOGSMWGFAWALM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

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